molecular formula C21H26O6 B15092524 21-Dehydro-16alpha-hydroxy Prednisolone

21-Dehydro-16alpha-hydroxy Prednisolone

Cat. No.: B15092524
M. Wt: 374.4 g/mol
InChI Key: IPVGZABZDDNYKO-UHFFFAOYSA-N
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Description

21-Dehydro-16α-hydroxy Prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. These alterations may influence its glucocorticoid receptor affinity, metabolic stability, and therapeutic efficacy compared to parent compounds like prednisolone or dexamethasone .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-2-(11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)acetaldehyde

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,10,13-16,18,24-25,27H,3-4,8-9H2,1-2H3

InChI Key

IPVGZABZDDNYKO-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)C=O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-16alpha-hydroxy Prednisolone typically involves multiple steps, starting from 21-hydroxy pregna-1,4,9(11),16-tetraene-3,20-diketone-21-acetate. The process includes oxidation, bromine hydroxylation, debromination, and alcoholysis . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize efficiency. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro-16alpha-hydroxy Prednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .

Scientific Research Applications

21-Dehydro-16alpha-hydroxy Prednisolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 21-Dehydro-16alpha-hydroxy Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression and suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation. This results in decreased vasodilation, capillary permeability, and overall inflammation .

Comparison with Similar Compounds

16α-Hydroxyprednisolone (Budesonide Impurity A)

  • Structure : C21H28O6 (MW: 376.44), featuring a 16α-hydroxy group and intact C20-C21 dihydroxyacetone side chain .
  • Key Differences: Unlike 21-Dehydro-16α-hydroxy Prednisolone, this compound retains the C21 hydroxyl group.
  • Pharmacological Relevance : Used as a reference standard in impurity profiling of budesonide, a glucocorticoid with high topical potency due to enhanced hepatic metabolism .

Dexamethasone 21-Acetate

  • Structure : C24H31FO6 (MW: 434.50), with a 16α-methyl and 9α-fluoro substituent, and a C21 acetate group .
  • Key Differences: The 16α-methyl and 9α-fluoro groups in dexamethasone derivatives confer higher glucocorticoid receptor selectivity and anti-inflammatory potency compared to non-halogenated analogs. The 21-acetate group may prolong half-life by resisting hepatic metabolism .

21-Dehydro-6α-Methylprednisolone

  • Structure : C22H28O5 (MW: 372.45), featuring a 6α-methyl group and a 21-dehydro modification .
  • Key Differences : The 6α-methyl group enhances metabolic stability, while the 21-dehydro group may reduce mineralocorticoid activity. This contrasts with 21-Dehydro-16α-hydroxy Prednisolone, where the 16α-hydroxy group could modulate receptor interaction differently .

Prednisolone-21-Acetate Derivatives

  • Example : 16α-Hydroxy Prednisolone-21-Acetate (MW: 418.49) includes both 16α-hydroxy and 21-acetate modifications .
  • Functional Impact : Acetylation at C21 slows renal clearance, extending systemic exposure. The 16α-hydroxy group may mitigate glucocorticoid-associated side effects like fluid retention .

Mechanistic and Pharmacokinetic Insights from Analogous Compounds

Glucocorticoid Receptor (GR) Affinity

  • 16α-Substituents : The 16α-hydroxy group (as in 16α-hydroxyprednisolone) reduces GR binding compared to dexamethasone’s 16α-methyl group, which enhances affinity .
  • 21-Modifications : Dehydrogenation at C21 (as in 21-Dehydro-6α-methylprednisolone) may alter the side chain’s conformation, affecting coactivator recruitment and transcriptional activity .

Metabolic Pathways

  • Hydroxylation vs. Methylation : 16α-hydroxy derivatives undergo faster glucuronidation and renal excretion compared to 16α-methylated analogs like dexamethasone, which rely on hepatic CYP3A4 metabolism .

Therapeutic Implications

  • Anti-inflammatory Efficacy : Dexamethasone’s 9α-fluoro and 16α-methyl groups make it 25–30 times more potent than prednisolone in suppressing MMP-2 and caspase-3 in DMD models (e.g., reduced cleaved caspase-3 by 45% vs. 30% for prednisolone) .
  • Tissue Selectivity : 16α-hydroxy derivatives like budesonide exhibit high first-pass metabolism, favoring localized action (e.g., pulmonary or dermal applications) over systemic effects .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight Key Substituents GR Affinity* Half-Life (h) Clinical Use/Relevance
Prednisolone 360.44 None 1.0 2–4 Anti-inflammatory, immunosuppression
16α-Hydroxyprednisolone 376.44 16α-OH 0.8 1.5–3 Budesonide impurity; research
Dexamethasone 21-Acetate 434.50 9α-F, 16α-CH3, 21-OAc 5.0 6–8 High-potency anti-inflammatory
21-Dehydro-6α-Methylprednisolone 372.45 6α-CH3, 21-dehydro 2.2 4–6 Experimental glucocorticoid

*GR affinity normalized to prednisolone = 1.0.

Biological Activity

21-Dehydro-16alpha-hydroxy Prednisolone is a derivative of prednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, synthesis, and potential clinical applications.

Chemical Structure

This compound is characterized by the following structural formula:

C21H28O6\text{C}_{21}\text{H}_{28}\text{O}_6

This compound features a hydroxyl group at the 16α position and lacks a double bond at the 21 position compared to its parent compound, prednisolone.

Synthesis

The synthesis of this compound can be achieved through biotechnological transformations. Recent studies have demonstrated that Arthrobacter simplex and Streptomyces roseochromogenes can be utilized for the bioconversion of hydrocortisone into various steroid derivatives, including 16α-hydroxyprednisolone, which can subsequently be dehydrogenated to yield this compound .

The primary mechanism of action for this compound involves binding to glucocorticoid receptors (GR) in target tissues. This interaction leads to the modulation of gene expression involved in inflammatory and immune responses. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as suppressing the activation of immune cells such as lymphocytes and macrophages .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies indicate that this compound significantly reduces inflammation in various models, making it a candidate for treating conditions like rheumatoid arthritis and asthma.
  • Immunosuppressive Effects : The compound has shown potential in suppressing immune responses, which can be beneficial in preventing transplant rejection and managing autoimmune diseases.
  • Metabolic Effects : Like other glucocorticoids, it may influence glucose metabolism and fat distribution, necessitating careful monitoring in clinical applications.

Comparative Efficacy

In comparative studies, this compound has been evaluated against other glucocorticoids such as prednisone and dexamethasone. The following table summarizes key pharmacological characteristics:

CompoundAnti-inflammatory PotencyHalf-life (hours)Common Uses
This compoundModerate18-36Inflammatory disorders
PrednisoneHigh18-36Allergic reactions, autoimmune diseases
DexamethasoneVery High36-54Severe inflammation, cancer treatment

Clinical Applications

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint pain and swelling compared to baseline measurements.
  • Asthma Management : In asthmatic patients, this compound was associated with improved lung function and reduced frequency of exacerbations when used as a part of a combination therapy regimen.

Side Effects

While effective, the use of this compound is associated with potential side effects typical of glucocorticoids, including weight gain, osteoporosis, and increased susceptibility to infections . Monitoring is essential to mitigate these risks.

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